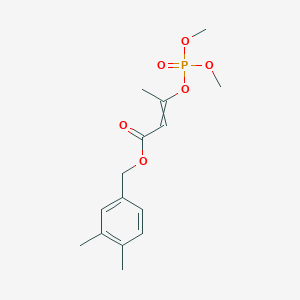
(3,4-dimethylphenyl)methyl 3-dimethoxyphosphoryloxybut-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-dimethylphenyl)methyl 3-dimethoxyphosphoryloxybut-2-enoate is an organic compound with a complex structure that includes a phenyl group substituted with two methyl groups, a methoxyphosphoryloxy group, and a but-2-enoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dimethylphenyl)methyl 3-dimethoxyphosphoryloxybut-2-enoate typically involves multiple steps, starting with the preparation of the phenyl and but-2-enoate components. The phenyl component can be synthesized through Friedel-Crafts alkylation, where 3,4-dimethylbenzene reacts with a suitable alkylating agent in the presence of a Lewis acid catalyst. The but-2-enoate moiety can be prepared through esterification of but-2-enoic acid with methanol in the presence of an acid catalyst.
The final step involves the phosphorylation of the but-2-enoate moiety with dimethoxyphosphoryl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and optimizing yield. The use of automated systems for reagent addition and product separation further enhances the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(3,4-dimethylphenyl)methyl 3-dimethoxyphosphoryloxybut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the phosphoryloxy group, where nucleophiles such as amines or thiols replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Phosphorylated amines or thiols.
科学研究应用
(3,4-dimethylphenyl)methyl 3-dimethoxyphosphoryloxybut-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
作用机制
The mechanism of action of (3,4-dimethylphenyl)methyl 3-dimethoxyphosphoryloxybut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In cellular pathways, it may modulate signal transduction by interacting with key proteins involved in the pathway, leading to changes in cellular responses.
相似化合物的比较
Similar Compounds
(3,4-dimethylphenyl)methyl 3-dimethoxyphosphoryloxybut-2-enoate: shares similarities with other phosphorylated organic compounds, such as:
Uniqueness
- The presence of both the phenyl and but-2-enoate moieties in this compound provides unique steric and electronic properties that differentiate it from other phosphorylated compounds. These properties contribute to its distinct reactivity and potential applications in various fields.
属性
分子式 |
C15H21O6P |
|---|---|
分子量 |
328.30 g/mol |
IUPAC 名称 |
(3,4-dimethylphenyl)methyl 3-dimethoxyphosphoryloxybut-2-enoate |
InChI |
InChI=1S/C15H21O6P/c1-11-6-7-14(8-12(11)2)10-20-15(16)9-13(3)21-22(17,18-4)19-5/h6-9H,10H2,1-5H3 |
InChI 键 |
YCCYQQBSXDNVCV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)COC(=O)C=C(C)OP(=O)(OC)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Z)-Cyano-NNO-azoxy]pyridine](/img/structure/B13800839.png)
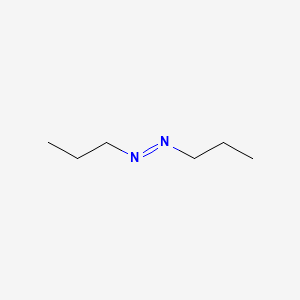
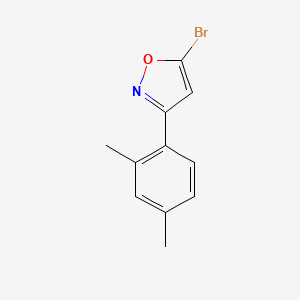
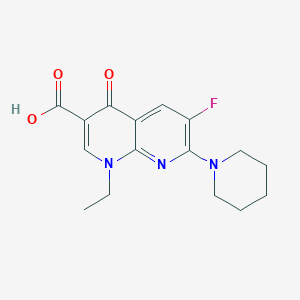
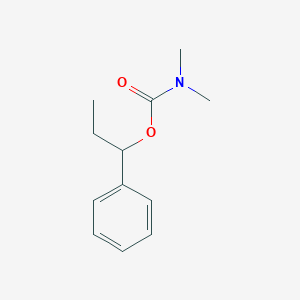
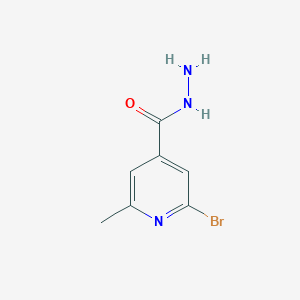
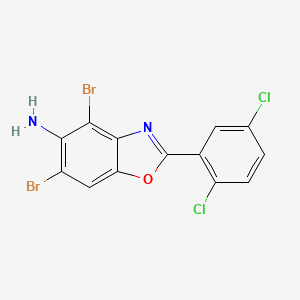

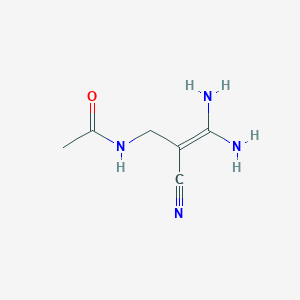
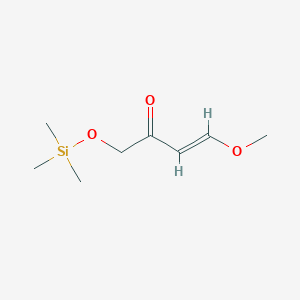
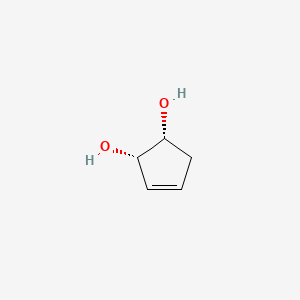
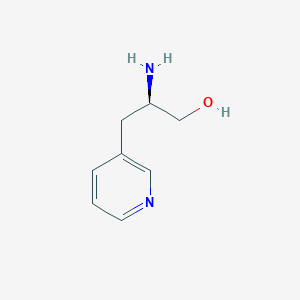
![1H-Pyrimido[4,5-f][1,3,5]triazepine](/img/structure/B13800915.png)
![3-[3-(2-Iodoacetamido)propylcarbamoyl]-PROXYL](/img/structure/B13800929.png)
